6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
6-methyl-2-thiophen-2-yl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-8-4-5-9-10(7-8)14-12(13-9)11-3-2-6-15-11/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYVOSKFSQXPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophene with 2-methylbenzimidazole in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or thiophene rings .
Scientific Research Applications
6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzimidazole Derivatives
Key Observations :
- Electronic Effects : The thiophene substituent in 6-methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole introduces sulfur’s electron-rich character, contrasting with the electron-withdrawing fluorine in compound 7. This difference may alter receptor binding or catalytic activity .
Biological Activity
6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and potential therapeutic properties, supported by case studies and research findings.
6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole, which is known for its various pharmacological properties. The synthesis of this compound typically involves the cyclocondensation of substituted aromatic aldehydes with o-phenylenediamine under green synthetic conditions, often utilizing catalysts like ZnO nanoparticles for eco-friendly approaches .
Antimicrobial Activity
Research has demonstrated the antimicrobial efficacy of 6-methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole against various pathogens. Notably, studies have indicated that derivatives of benzo[d]imidazole exhibit significant activity against Mycobacterium tuberculosis (Mtb), with some compounds showing low minimum inhibitory concentrations (MICs) in the nanomolar range. For instance, a study identified that benzimidazole derivatives inhibited the synthesis of trehalose dimycolate (TDM), crucial for the mycobacterial cell wall .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole | <0.5 | M. tuberculosis |
| EJMCh4 | <0.5 | M. tuberculosis |
| EJMCh6 | <0.5 | M. tuberculosis |
Antiviral Activity
In addition to its antibacterial properties, 6-methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole has shown promising results in antiviral applications , particularly against SARS-CoV-2. In silico studies have indicated that this compound interacts effectively with viral proteins such as the main protease (Mpro) and non-structural proteins (nsp2 and nsp7). Molecular docking studies revealed favorable binding affinities, suggesting its potential as an antiviral agent .
Case Study: SARS-CoV-2 Inhibition
A study focused on the molecular dynamics of 6-methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole showed it to be a superior candidate against SARS-CoV-2's Mpro, exhibiting significant stability in binding interactions over a simulation period of 50 ns. The compound's binding energy changes were indicative of strong interactions with the target proteins, highlighting its potential for further development as an antiviral therapeutic .
The mechanism of action for 6-methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole appears to involve interference with critical metabolic pathways in bacteria and viruses. For instance, in M. tuberculosis, it disrupts the synthesis of essential components like TDM by inhibiting the MmpL3 transporter protein, which is vital for mycolic acid export . In viral contexts, it may inhibit proteolytic processes necessary for viral replication.
Safety and Toxicity
Toxicity assessments have shown that derivatives of benzimidazole, including 6-methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole, exhibit low cytotoxicity towards human cell lines such as LLC-PK1 pig kidney epithelial cells. This is crucial for developing therapeutic agents as it suggests a favorable safety profile for potential clinical applications .
Q & A
Q. What are the optimized synthetic routes for 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine precursors with carbonyl-containing reagents. For thiophene-substituted analogs like 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole, a solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) under mild conditions (60–80°C) achieves high yields (90–96%) . Key parameters include:
- Catalyst selection : Eaton’s reagent enhances electrophilic substitution at the thiophene ring.
- Monitoring : Thin-layer chromatography (TLC) on silica gel with UV detection ensures reaction progress .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures isolates the product .
Q. How can structural characterization of 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole be rigorously validated?
Methodological Answer:
- Spectroscopy :
- X-ray crystallography : Resolve bond angles and torsional strain between benzimidazole and thiophene rings, as demonstrated in analogs like 6-Chloro-2-(thiophen-2-yl)-1H-benzimidazole .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the benzimidazole-thiophene scaffold?
Methodological Answer: Regioselective modification often requires:
- Directed metalation : Use of ortho-directing groups (e.g., methyl at position 6) to control electrophilic substitution.
- Protecting groups : Temporary protection of the NH group (e.g., Boc) prevents undesired side reactions during thiophene coupling .
- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts enable selective aryl-thiophene bonding .
Q. How can conflicting bioactivity data for 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole derivatives be resolved?
Methodological Answer: Contradictions in antimicrobial or anticancer activity may arise from:
- Structural analogs : Subtle changes (e.g., methyl vs. methoxy groups) alter electronic properties and binding affinity. For example, 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole shows enhanced antibacterial activity compared to non-substituted analogs .
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) testing with controls for solvent effects (e.g., DMSO vs. aqueous buffers) .
- Computational docking : Compare binding poses of derivatives with target enzymes (e.g., DNA gyrase for antibacterials) to identify critical interactions .
Q. What mechanistic insights explain the electrochemical properties of thiophene-benzimidazole hybrids?
Methodological Answer:
- Cyclic voltammetry : Thiophene’s electron-rich nature lowers oxidation potentials, while methyl groups at position 6 stabilize radical intermediates .
- DFT calculations : Predict HOMO-LUMO gaps; for example, methyl substitution reduces bandgap by 0.3 eV compared to unsubstituted analogs .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports for similar benzimidazole-thiophene compounds?
Critical Factors :
- Catalyst purity : Impurities in Eaton’s reagent reduce acylation efficiency .
- Moisture sensitivity : NH groups in benzimidazole are prone to hydrolysis under acidic conditions, requiring anhydrous environments .
- Substrate ratios : Excess thiophene-2-carbaldehyde (1.2–1.5 eq.) improves cyclization yields .
Experimental Design Recommendations
Q. How to design a structure-activity relationship (SAR) study for 6-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole derivatives?
Framework :
Core modifications : Introduce halogens (Cl, Br) at position 5 to assess electronic effects on bioactivity .
Side-chain variations : Attach triazole or thiazole moieties via Click chemistry to enhance solubility .
Control experiments : Compare with non-methylated analogs (e.g., 2-(thiophen-2-yl)-1H-benzimidazole) to isolate methyl group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
